molecular formula C19H18N4O2 B2948171 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone CAS No. 2034522-72-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone

Cat. No.: B2948171
CAS No.: 2034522-72-8
M. Wt: 334.379
InChI Key: OXUCAZAIDPYWIQ-UHFFFAOYSA-N
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Description

This compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a 1,2,3-triazole moiety. The azetidine is further linked via a methanone bridge to a 3-(benzyloxy)phenyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where small heterocycles and aromatic systems are critical .

The synthesis of such compounds typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, as highlighted in methodologies from and . The azetidine ring may be derived from azetidine precursors or via cyclization reactions.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-10-9-20-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCAZAIDPYWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles .

The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a benzyl-protected phenol derivative. The final step involves the coupling of the triazole and azetidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The azetidine ring can be reduced to form more stable derivatives.

    Substitution: Both the triazole and azetidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the azetidine ring could produce azetidine alcohols.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the azetidine ring can introduce strain that enhances binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles or Substituents

a. Triazole-Azetidine Derivatives with Alternative Substituents
  • (3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclohexyl)methanone (): This analogue replaces the 3-(benzyloxy)phenyl group with a cyclohexyl moiety. Molecular weight (354.45 g/mol) and solubility profiles would differ significantly due to the non-aromatic substituent .
  • 5,7-Bis(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)-3-(4-(4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)-4H-chromen-4-one (): This compound incorporates a chromenone core and multiple benzyloxy groups. The extended aromatic system and hydroxylated triazole sidechain may improve binding to hydrophobic pockets in enzymes, though steric bulk could limit bioavailability .
b. Triazole Isomers: 1,2,4-Triazole vs. 1,2,3-Triazole
  • Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone (): The 1,2,4-triazole isomer alters hydrogen-bonding geometry and electronic properties. The 1,2,4-triazole’s nitrogen arrangement may reduce dipole moments compared to 1,2,3-triazole, impacting interactions with targets like kinases or proteases .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a phenyl group with a benzyloxy substituent. This structural complexity suggests a broad spectrum of potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The unique structure of this compound allows for diverse interactions with biological targets. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity to proteins and enzymes. The azetidine ring contributes to the compound's overall stability and potential reactivity in biological systems.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:

  • Anticancer Activity : Compounds containing triazole and azetidine rings have been associated with anticancer properties due to their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Properties : The presence of the triazole moiety is linked to anti-inflammatory effects, potentially through inhibition of inflammatory mediators.
  • Antimicrobial Effects : Similar compounds have shown activity against bacterial and fungal strains, suggesting potential utility in treating infections.

The mechanism of action for this compound likely involves:

  • Target Interaction : Binding to specific enzymes or receptors involved in cancer progression or inflammatory pathways.
  • Signal Modulation : Altering cellular signaling cascades that lead to reduced proliferation or inflammation.
  • Molecular Docking Studies : Computational studies suggest favorable interactions with protein targets, enhancing understanding of binding affinities and mechanisms.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that derivatives of triazole-containing azetidines exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the triazole moiety in enhancing anticancer activity through apoptosis induction .

Study 2: Anti-inflammatory Effects

Research published in Journal of Inflammation Research revealed that triazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory properties .

Study 3: Antimicrobial Properties

A recent investigation found that triazole-based compounds demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus. This supports the potential use of this compound in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-MethylpyrazolePyrazole ringAnticancer
4-AcetyltriazoleTriazole ringAnti-inflammatory
2-AzetidinoneAzetidine ringAntimicrobial

The combination of these heterocycles in one molecule may lead to synergistic effects that enhance biological activity compared to single-motif compounds.

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